molecular formula C10H13NO4S B3080437 Methyl 4-[(methylsulfamoyl)methyl]benzoate CAS No. 1083378-91-9

Methyl 4-[(methylsulfamoyl)methyl]benzoate

Cat. No.: B3080437
CAS No.: 1083378-91-9
M. Wt: 243.28 g/mol
InChI Key: PGHFIWZSEIJVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(methylsulfamoyl)methyl]benzoate is a benzoate ester derivative incorporating a methylsulfamoylmethyl functional group, making it a valuable intermediate for chemical and pharmaceutical research. This structure shares features with compounds documented in chemical databases such as PubChem, often explored as building blocks in organic synthesis and medicinal chemistry . The methylsulfamoyl group is a notable pharmacophore, suggesting potential for this compound to be utilized in the development and discovery of novel bioactive molecules. Researchers can employ it in constructing more complex molecular architectures, studying structure-activity relationships (SAR), or as a precursor for targeted chemical entities. As with similar research chemicals, proper safety protocols must be observed. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets for analogous compounds, such as methyl 4-methylbenzoate which has reported LD50 values, to inform safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methylsulfamoylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11-16(13,14)7-8-3-5-9(6-4-8)10(12)15-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHFIWZSEIJVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Organic Transformations of Methyl 4 Methylsulfamoyl Methyl Benzoate

Retrosynthetic Analysis of Methyl 4-[(methylsulfamoyl)methyl]benzoate

A retrosynthetic analysis of this compound suggests a disconnection at the C-N bond of the sulfamoyl group. This primary disconnection points to two key precursors: a benzoate (B1203000) moiety with an electrophilic benzylic position and a nucleophilic sulfamoyl component.

This leads to the identification of Methyl 4-(halomethyl)benzoate (I) and N-methylmethanesulfonamide (II) as logical precursors. The forward synthesis would, therefore, involve the alkylation of the sulfonamide nitrogen with the halo-functionalized benzoate.

Further deconstruction of precursor I, Methyl 4-(halomethyl)benzoate, leads to Methyl p-toluate (B1214165) , which can be obtained from the esterification of p-toluic acid . Precursor II, N-methylmethanesulfonamide, can be synthesized from the reaction of methanesulfonyl chloride and methylamine (B109427) .

Precursor Synthesis and Derivatization Strategies

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section outlines the synthetic strategies for the benzoate ester core and the sulfamoyl moiety, as well as the introduction of the crucial methyl linker.

Synthesis of Benzoate Ester Core Structures

The benzoate ester core, functionalized at the C4 position, is a critical component. A common starting material for this core is p-toluic acid or its ester, methyl p-toluate.

The synthesis of methyl p-toluate from p-toluic acid is a standard esterification reaction. researchgate.net A variety of acid catalysts can be employed for this transformation, including sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com More recently, solid acid catalysts such as zirconium/titanium solid acids have been developed to facilitate a more environmentally friendly and recoverable catalytic process. mdpi.com

Once methyl p-toluate is obtained, the methyl group at the C4 position needs to be functionalized to introduce a leaving group, typically a halogen, to enable the subsequent alkylation step. This is achieved through radical halogenation. For instance, methyl 4-(chloromethyl)benzoate can be prepared by reacting methyl p-toluate with chlorine gas under the influence of a catalyst, such as UV light or an initiator like diisopropyl azodicarboxylate. google.com The reaction temperature is typically maintained between 70 °C and 140 °C. google.com Similarly, methyl 4-(bromomethyl)benzoate (B8499459) can be synthesized by the side-chain bromination of methyl 4-methyl-3-methoxybenzoate with N-bromosuccinimide (NBS) under UV light, a reaction that can be adapted for methyl p-toluate. google.com

Starting MaterialReagentsCatalystProductYield (%)
p-Toluic acidMethanol (B129727)p-Toluenesulfonic acidMethyl p-toluate-
Methyl p-toluateChlorineUV light or Diisopropyl azodicarboxylateMethyl 4-(chloromethyl)benzoateHigh
Methyl 4-methyl-3-methoxybenzoateN-BromosuccinimideUV lightMethyl 4-bromomethyl-3-methoxybenzoate90

Synthesis of Sulfamoyl Precursors and their Functionalization

The sulfamoyl precursor, N-methylmethanesulfonamide, is synthesized from readily available starting materials. The most direct method involves the reaction of methanesulfonyl chloride with methylamine. chemicalbook.com

In a typical procedure, methanesulfonyl chloride is added dropwise to a solution of methylamine in a suitable solvent, such as ethanol (B145695), at a reduced temperature (e.g., 0 °C). chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. chemicalbook.com The product, N-methylmethanesulfonamide, can be isolated after removal of the solvent and purification. chemicalbook.com An alternative method utilizes a nitroalkane as the reaction diluent, which allows for the precipitation of the amine hydrochloride byproduct, simplifying the workup procedure. google.com

Starting MaterialReagentsSolventProductYield (%)
Methanesulfonyl chlorideMethylamineEthanolN-methylmethanesulfonamide82
Methanesulfonyl chlorideMethylamine1-NitropropaneN-methylmethanesulfonamide96

Strategies for Introducing the Methyl Linker at the C4 Position

The introduction of the methyl linker at the C4 position is intrinsically linked to the synthesis of the benzoate ester core. The strategy involves starting with a precursor that already contains a methyl group at the desired position, namely p-toluic acid or its derivatives.

As detailed in section 2.2.1, the key transformation is the functionalization of this benzylic methyl group. Radical halogenation is the most common and effective method. The choice of halogenating agent (e.g., chlorine, N-bromosuccinimide) provides access to the corresponding halomethyl derivative, which serves as the electrophile in the final coupling step. google.comgoogle.com This pre-functionalization strategy is efficient as it directly installs the reactive handle required for the subsequent formation of the C-N bond.

Advanced Synthetic Pathways to this compound

With the key precursors in hand, the final step in the synthesis of this compound is the coupling of the two fragments. This is typically achieved through an alkylation reaction.

The nitrogen atom of N-methylmethanesulfonamide is nucleophilic and can react with the electrophilic benzylic carbon of methyl 4-(halomethyl)benzoate. This reaction is a classic example of a nucleophilic substitution, likely proceeding via an SN2 mechanism. The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.

Esterification Reactions: Mechanism and Optimization

While the final step is an alkylation, the synthesis of one of the key precursors, methyl p-toluate, relies on esterification. The Fischer esterification is a widely used method for this purpose. mdpi.com The mechanism involves the initial protonation of the carboxylic acid by a strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Optimization of esterification reactions often involves shifting the equilibrium towards the product side. This can be achieved by using an excess of one of the reactants (typically the less expensive one, like methanol) or by removing the water formed during the reaction. The choice of catalyst also plays a crucial role. While traditional mineral acids are effective, they can lead to corrosion and waste generation. mdpi.com The development of solid acid catalysts offers a more sustainable alternative, allowing for easier separation and recycling. mdpi.com

Benzoic Acid DerivativeAlcoholCatalystProduct
Benzoic AcidMethanolDihalohydantoinMethyl benzoate
Benzoic AcidMethanolConcentrated Sulfuric AcidMethyl benzoate
Benzoic AcidMethanolp-Toluenesulfonic acidMethyl benzoate

Formation of the Sulfamoyl Moiety: Conditions and Selectivity

The construction of the sulfamoyl group, a critical component of this compound, is a pivotal step in its synthesis. This functional group is typically introduced through the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The choice of reaction conditions, including the base and solvent, is crucial for achieving high yields and selectivity.

A common strategy involves the N-alkylation of a pre-formed sulfonamide. For instance, methanesulfonamide (B31651) can be reacted with a suitable precursor like methyl 4-(bromomethyl)benzoate. This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity. Common bases employed for this transformation include potassium carbonate and sodium hydride.

The selectivity of the N-alkylation can be influenced by steric and electronic factors of both the sulfonamide and the alkylating agent. In the case of primary sulfonamides, dialkylation can be a competing side reaction. To mitigate this, careful control of stoichiometry and reaction conditions is essential.

Coupling Reactions and Multicomponent Approaches for the Sulfamoyl-Methyl-Benzoate Linkage

The assembly of the core sulfamoyl-methyl-benzoate framework can be achieved through various coupling strategies. A direct and convergent approach involves the coupling of a sulfonyl chloride with an appropriate amine-containing benzoic acid derivative. However, a more common and often more efficient strategy is a stepwise approach.

One such stepwise synthesis involves the initial preparation of methyl 4-(bromomethyl)benzoate from methyl 4-methylbenzoate. This is followed by a nucleophilic substitution reaction with a sulfonamide, such as N-methylmethanesulfonamide, in the presence of a base. This method allows for the independent synthesis and purification of the key fragments before their final assembly.

Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single synthetic operation, offer an attractive and efficient alternative for constructing complex molecules like this compound. While specific MCRs for this exact compound are not extensively reported, the general principles of MCRs in sulfonamide synthesis are well-established. For instance, a one-pot, three-component reaction involving an amine, a sulfur dioxide source, and an alkyl halide could potentially be adapted for the synthesis of this target molecule, offering advantages in terms of atom economy and reduced synthetic steps. nih.gov

Catalysis in the Synthesis of this compound and Related Compounds

Catalysis plays a vital role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and its analogs benefits from various catalytic strategies.

Acid Catalysis in Ester Formation

The formation of the methyl ester group in this compound is typically achieved through Fischer esterification of the corresponding carboxylic acid with methanol. This reaction is classically catalyzed by strong protic acids such as sulfuric acid or p-toluenesulfonic acid. google.comuomustansiriyah.edu.iqmdpi.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

Recent advancements have focused on the development of solid acid catalysts to circumvent the issues associated with corrosive and difficult-to-recycle homogeneous acid catalysts. mdpi.com Materials like zirconium-based solid acids have shown promise in catalyzing the esterification of benzoic acid derivatives, offering advantages such as ease of separation and reusability. mdpi.comresearchgate.net

Table 1: Comparison of Catalysts for Methyl Benzoate Synthesis

Catalyst Reaction Conditions Yield Advantages Disadvantages
Sulfuric Acid Reflux in Methanol High Low cost, readily available Corrosive, difficult to remove
p-Toluenesulfonic Acid Reflux in Methanol High Less corrosive than H2SO4 Requires purification

Transition Metal Catalysis for C-S and C-N Bond Formation

Transition metal catalysis is a powerful tool for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, both of which are central to the synthesis of the sulfamoyl moiety. While direct application to this compound is not extensively documented, analogous transformations in sulfonamide synthesis are prevalent.

Palladium- and copper-catalyzed cross-coupling reactions are widely used for the arylation of sulfonamides to form N-aryl sulfonamides. These methods typically involve the reaction of a sulfonamide with an aryl halide or boronic acid in the presence of a suitable transition metal catalyst and a ligand.

More relevant to the synthesis of the target molecule is the transition metal-catalyzed N-alkylation of sulfonamides. Iridium complexes, for example, have been shown to effectively catalyze the N-alkylation of sulfonamides with alcohols. rsc.orgtandfonline.comresearchgate.net This "borrowing hydrogen" methodology offers a greener alternative to the use of alkyl halides.

Organocatalysis and Biocatalysis in Sulfamoyl Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. In the context of sulfamoyl chemistry, organocatalysts have been employed for the enantioselective synthesis of chiral sulfonamides. ntu.edu.sgnih.govrsc.orgnih.gov For instance, chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective modification of sulfonamides. ntu.edu.sgrsc.org While not directly applied to the synthesis of this compound, these methods highlight the potential of organocatalysis in creating stereochemically complex sulfonamide-containing molecules.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and sustainability. Lipases, for example, are known to catalyze the formation of amide bonds and could potentially be employed in the synthesis of sulfonamides under mild conditions. nih.govresearchgate.net The application of biocatalysis in the synthesis of sulfonamides is an area of growing interest, with the potential to provide environmentally friendly and highly selective synthetic routes. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry approaches can be considered.

The use of greener solvents is a key aspect of sustainable synthesis. Water, ethanol, and deep eutectic solvents are being explored as alternatives to traditional volatile organic compounds (VOCs) in sulfonamide synthesis. rsc.orgresearchgate.net Solvent-free, or neat, reaction conditions represent an even more environmentally benign approach, minimizing waste and simplifying product isolation. researchgate.net

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important green chemistry metric. Multicomponent reactions, as mentioned earlier, are inherently more atom-economical than stepwise syntheses. nih.govrsc.org The development of catalytic cycles that minimize the use of stoichiometric reagents also contributes to improved atom economy.

Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave irradiation, are areas of active research in the pursuit of greener synthetic methodologies for sulfonamides and related compounds. tandfonline.com

Table 2: Key Compound Names

Compound Name
This compound
Methanesulfonamide
Methyl 4-(bromomethyl)benzoate
Methyl 4-methylbenzoate
N-methylmethanesulfonamide
Sulfuric acid

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methylsulfamoyl Methyl Benzoate

Reactivity of the Ester Moiety in Methyl 4-[(methylsulfamoyl)methyl]benzoate

The methyl ester group is a classic carboxylic acid derivative that primarily undergoes nucleophilic acyl substitution. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituent at the para position of the benzoate (B1203000) ring. The 4-[(methylsulfamoyl)methyl] group is generally considered to be electron-withdrawing, which tends to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate.

Hydrolysis and Transesterification Mechanisms

Hydrolysis: The hydrolysis of the ester in this compound to its corresponding carboxylic acid, 4-[(methylsulfamoyl)methyl]benzoic acid, can be catalyzed by either acid or base.

Under basic conditions (saponification), the reaction proceeds via a nucleophilic addition-elimination mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group, which is subsequently protonated by the solvent. The rate of alkaline hydrolysis is sensitive to the substituent on the benzene (B151609) ring; electron-withdrawing groups typically accelerate the reaction by stabilizing the negatively charged transition state. researchgate.netpsu.edu

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is regenerated upon deprotonation.

Transesterification: This process converts one ester into another by reacting it with an alcohol, and it can be catalyzed by either an acid or a base. ucla.edu For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst (like sulfuric acid) would shift the equilibrium to produce Ethyl 4-[(methylsulfamoyl)methyl]benzoate and methanol. ucla.edu The reaction is reversible, and using the alcohol as the solvent is a common strategy to drive the reaction to completion. ucla.edu Base-catalyzed transesterification involves an alkoxide nucleophile (e.g., ethoxide) attacking the ester carbonyl, following a similar addition-elimination pathway as hydrolysis. researchgate.net

Table 1: Representative Conditions for Transesterification of Benzoate Esters
Starting EsterAlcoholCatalystTemperature (°C)Yield (%)Reference
Methyl Benzoate1-PropanolMaghemite-ZnO15083 researchgate.net
Methyl Benzoate2-EthylhexanolZinc Acetate DihydrateNot Specified88.7 google.com
Ethyl AcetateMentholK₅CoW₁₂O₄₀·xH₂ONot Specified35 google.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including the ester moiety of this compound. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism where a nucleophile adds to the carbonyl group to form a tetrahedral intermediate, which then expels the leaving group (methoxide in this case) to form a new carbonyl compound. masterorganicchemistry.com

The rate of this reaction is highly dependent on two main factors: the reactivity of the nucleophile and the ability of the substituent on the acyl group to stabilize the transition state. The electron-withdrawing nature of the 4-[(methylsulfamoyl)methyl] substituent enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to simple methyl benzoate. libretexts.orgpsu.edu

Common nucleophiles that can participate in these reactions include:

Ammonia (B1221849) and Amines (Aminolysis): Reaction with ammonia or primary/secondary amines yields the corresponding amide, 4-[(methylsulfamoyl)methyl]benzamide.

Grignard Reagents: Reaction with Grignard reagents (R-MgX) typically results in the addition of two equivalents of the reagent. The first equivalent performs a nucleophilic acyl substitution to form a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent to form a tertiary alcohol after acidic workup.

Hydrides (Reduction): As discussed in the next section, hydride reagents act as nucleophiles to reduce the ester.

Reduction Chemistry of the Ester Group

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (4-[(methylsulfamoyl)methyl]phenyl)methanol. The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.

Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. However, in the presence of certain additives or in specific solvent systems like a mixture of tetrahydrofuran (B95107) (THF) and methanol, NaBH₄ can effectively reduce aromatic esters to their corresponding alcohols. ias.ac.in This method offers a milder alternative to LiAlH₄ and can show greater chemoselectivity, potentially leaving other functional groups like amides or nitriles untouched. ias.ac.inacs.org

Table 2: Conditions for the Reduction of Aromatic Methyl Esters
SubstrateReducing AgentSolventTime (h)Yield (%)Reference
Methyl 2-(3,5-dimethoxy-4-methylphenyl)ethanoateNaBH₄THF/Methanol492 ias.ac.in
Methyl 4-nitrobenzoateNaBH₄THF/Methanol390 ias.ac.in
Methyl 3,4,5-trimethoxybenzoateNaBH₄THF/Methanol2.588 ias.ac.in

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage using sterically hindered and less reactive hydride reagents such as diisobutylaluminium hydride (DIBAL-H). These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the resulting aldehyde.

Reactivity of the Sulfamoyl Group in this compound

The sulfamoyl group (-SO₂NHR) is known for its chemical stability. The sulfur atom is in its highest oxidation state (+6) and is sterically hindered by the two oxygen atoms and the nitrogen atom, making it relatively resistant to nucleophilic attack. The primary site of reactivity on the N-methylsulfamoyl group is the nitrogen atom, which bears an acidic proton.

N-Alkylation and N-Acylation Reactions

The proton on the nitrogen of the N-methylsulfamoyl group is acidic (pKa is generally in the range of 10-11 for similar sulfonamides) and can be removed by a suitable base. The resulting sulfonamide anion is a potent nucleophile that can react with electrophiles.

N-Alkylation: In the presence of a base such as potassium carbonate or sodium hydride, the nitrogen can be deprotonated and subsequently alkylated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). organic-chemistry.orgresearchgate.net This reaction leads to the formation of a disubstituted sulfonamide, Methyl 4-{[methyl(alkyl)sulfamoyl]methyl}benzoate. The choice of base and solvent is crucial for the success of these reactions. acsgcipr.org

N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) or with catalysis by Lewis acids. researchgate.netdergipark.org.tr This reaction yields an N-acylsulfonamide. semanticscholar.org N-acylsulfonamides are an important class of compounds, often used as carboxylic acid bioisosteres in medicinal chemistry due to their similar acidity and steric profile. nih.gov

Reactions at the Sulfur Center

The S(VI) center of the sulfamoyl group is highly oxidized and electron-deficient, but direct nucleophilic substitution at the sulfur is challenging due to the high strength of the S-O and S-N bonds and steric hindrance. Such reactions typically require harsh conditions or specific reagents.

Reductive Cleavage: While the sulfonamide group is generally stable to many reducing agents, certain powerful reagents can cleave the sulfur-nitrogen or sulfur-carbon bonds. For instance, studies on cyclic sulfonamides (sultams) have shown that reducing systems like magnesium in methanol can achieve double reductive cleavage of both the N–S and C–S bonds. nih.gov Under specific and often unusual conditions, sulfonamides can be reduced to sulfinamides (S(IV) state). psu.edu

Rearrangements and Transformations: More complex transformations can be initiated at the sulfur center. For example, sulfonamides can be converted into sulfonimidoyl chlorides, which are reactive intermediates that can be further functionalized. rsc.org These types of reactions highlight the potential, albeit limited, for reactivity directly at the sulfur atom, opening pathways to other sulfur-based functional groups like sulfondiimidamides, which are considered bioisosteres of sulfonamides. nih.gov However, these are specialized reactions and not general transformations of the sulfamoyl group.

Proton Transfer Dynamics and Acidity/Basicity of the Sulfamoyl-NH Moiety

The basicity of the sulfamoyl nitrogen is considerably suppressed. libretexts.org The lone pair of electrons on the nitrogen atom is delocalized by resonance with the neighboring sulfonyl group, making it less available for protonation. libretexts.orgmasterorganicchemistry.com This delocalization is a key factor that distinguishes the basicity of sulfonamides from amines, where the lone pair is localized on the nitrogen atom. libretexts.org Consequently, under acidic conditions, protonation is highly unfavorable at the nitrogen center.

Compound TypeFunctional GroupTypical pKa RangeReference
Alkylamine (conjugate acid)R-NH3+10-11 libretexts.org
AmideR-C(=O)NH2~17 masterorganicchemistry.com
SulfonamideR-SO2NH2~10 nih.gov
N-AlkylsulfonamideR-SO2NHR'10-11 researchgate.net

Reactions at the Aromatic Ring of this compound

The aromatic ring of this compound is para-disubstituted with a methyl ester group (-COOCH3) and a methylsulfamoylmethyl group (-CH2SO2NHCH3). The reactivity and regioselectivity of reactions at the aromatic ring are dictated by the combined electronic effects of these two substituents.

Electrophilic Aromatic Substitution: Regioselectivity and Kinetics

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The outcome of such reactions on this compound is controlled by the directing and activating/deactivating properties of its substituents.

Methyl Ester Group (-COOCH3): This group is strongly deactivating and a meta-director. Its electron-withdrawing nature, through both induction and resonance, reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. ma.edumnstate.edu It directs incoming electrophiles to the positions meta to itself.

Methylsulfamoylmethyl Group (-CH2SO2NHCH3): The sulfonyl group is strongly electron-withdrawing. However, the presence of the methylene (B1212753) (-CH2-) spacer insulates the aromatic ring from the resonance effects of the sulfamoyl moiety. Therefore, the primary influence of this group is a deactivating inductive effect (-I). Inductively electron-withdrawing alkyl groups are typically ortho, para-directing, but in this case, the deactivating effect is more significant. For the purpose of directing an incoming electrophile, its effect must be considered in concert with the powerful meta-directing ester group.

Given that the two groups are para to each other, the two available positions for substitution are equivalent (ortho to the -CH2SO2NHCH3 group and meta to the -COOCH3 group). Both substituents deactivate the ring, leading to slow reaction kinetics that require harsh conditions (e.g., strong acids, high temperatures). ma.edulibretexts.org The regioselectivity is convergent: the meta-directing influence of the ester group and the ortho-directing influence of the alkyl-type substituent both favor substitution at the same positions, those ortho to the methylsulfamoylmethyl group. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to yield a single major monosubstituted product. youtube.comaiinmr.com

SubstituentTypeEffect on ReactivityDirecting InfluenceReference
-COOCH3 (Methyl Ester)Electron-WithdrawingDeactivatingMeta mnstate.edulibretexts.org
-CH2R (Alkyl)Electron-Donating (Inductive)ActivatingOrtho, Para youtube.com
-CH2-EWG (e.g., -CH2SO2NHCH3)Electron-Withdrawing (Inductive)DeactivatingOrtho, Para libretexts.org
-NO2 (Nitro)Electron-WithdrawingDeactivatingMeta youtube.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is generally not a feasible reaction pathway for this compound in its native form. The SNAr mechanism requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov The parent compound lacks a suitable leaving group.

For SNAr to occur, the molecule would first need to be functionalized, for example, through electrophilic halogenation to introduce a bromine or chlorine atom onto the ring. If a halogen were introduced (meta to the ester group), the ring would possess two deactivating groups, which would facilitate nucleophilic attack. However, the deactivating groups are not in the ideal ortho/para positions relative to the new halogen to strongly stabilize the negative charge in the Meisenheimer intermediate, which is a key feature of the stepwise SNAr mechanism. researchgate.net Therefore, even on a halogenated derivative, SNAr reactions would likely be slow and require potent nucleophiles and forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com However, similar to SNAr, these reactions require an electrophilic partner, typically an aryl halide or triflate, to undergo oxidative addition to the metal catalyst. researchgate.netorganicreactions.org

This compound cannot directly participate in these reactions. Derivatization is a necessary prerequisite. For instance, if the molecule were converted to Methyl 2-bromo-4-[(methylsulfamoyl)methyl]benzoate via electrophilic bromination, this derivative could then serve as a substrate for a variety of cross-coupling reactions. This would allow for the introduction of diverse substituents, such as alkyl, alkenyl, alkynyl, or aryl groups, at a specific position on the aromatic ring, enabling the synthesis of a wide range of analogues for further investigation. The choice of catalyst, ligand, and reaction conditions would be critical for achieving high yields and selectivity in these transformations. researchgate.net

Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki CouplingOrganoboron Reagent (R-B(OH)2)Aryl-Aryl, Aryl-AlkylPalladium (Pd)
Heck CouplingAlkeneAryl-VinylPalladium (Pd)
Sonogashira CouplingTerminal AlkyneAryl-AlkynylPalladium (Pd) / Copper (Cu)
Buchwald-Hartwig AminationAmineAryl-NitrogenPalladium (Pd)
Stille CouplingOrganotin Reagent (R-SnR'3)Aryl-Aryl, Aryl-VinylPalladium (Pd)

Theoretical and Experimental Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for derivatives of this compound relies on a combination of theoretical calculations and experimental observations. While specific studies on this molecule are limited, the principles applied to analogous substituted benzenes provide a clear framework for investigation.

Transition State Analysis and Reaction Coordinate Determination

Understanding the regioselectivity and kinetics of reactions like EAS requires an analysis of the reaction's potential energy surface, particularly the transition states. The rate-determining step in EAS is the attack of the electrophile on the aromatic ring, leading to the formation of a high-energy carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.com The transition state leading to this intermediate closely resembles it in structure and energy.

Theoretical methods, such as Density Functional Theory (DFT), are employed to model this process. By calculating the energies of the transition states for electrophilic attack at the different available positions on the ring, one can predict the most favorable reaction pathway. For this compound, calculations would show that the transition state for attack at the position meta to the ester group is significantly lower in energy than for attack at the ortho position. This difference in activation energy explains the observed regioselectivity. youtube.com

The reaction coordinate diagram for this process would illustrate the energy changes as the reactants are converted to products. It would show the initial energy of the reactants, the activation energy required to reach the first transition state, the energy of the Wheland intermediate, and the subsequent low-energy barrier for deprotonation to restore aromaticity in the final product. lumenlearning.comyoutube.com Studies on the effect of substituents on the aromaticity of the ring can also provide insights into the ground-state electronic distribution, which influences the directing behavior in EAS reactions. aip.org

Kinetic Isotope Effects in Reaction Pathways

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. For this compound, isotopic substitution at key positions can provide significant insights into the mechanisms of its reactions, particularly those involving the benzylic methylene group.

Reactions at the benzylic position of this compound, such as nucleophilic substitution or oxidation, are expected to exhibit a primary kinetic isotope effect when a benzylic C-H bond is cleaved in the rate-determining step. The magnitude of the primary KIE (kH/kD) is typically greater than 2 and can be as high as 7-8 at room temperature for a linear transition state where the hydrogen is being transferred symmetrically.

For instance, in a hypothetical E2 elimination reaction where a base abstracts a proton from the benzylic carbon, substitution of hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate. This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, resulting in a higher activation energy for C-D bond cleavage.

Conversely, a secondary kinetic isotope effect might be observed if the hybridization of the benzylic carbon changes during the rate-determining step, even if the C-H bond is not broken. In an SN1 reaction, where the rate-determining step is the formation of a benzylic carbocation, an inverse secondary KIE (kH/kD < 1) is often observed. This is due to the change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate, which leads to a loosening of the C-H bending vibrations and a smaller difference in zero-point energies between the reactant and the transition state. Conversely, in an SN2 reaction, a small normal secondary KIE (kH/kD > 1) is typically observed as the hybridization at the transition state becomes more crowded.

Table 1: Predicted Kinetic Isotope Effects for Reactions of this compound

Reaction Type at Benzylic CarbonIsotopic SubstitutionPredicted kH/kDMechanistic Implication
SN1 Nucleophilic SubstitutionC-D~0.95 - 1.05sp²-hybridized carbocation intermediate
SN2 Nucleophilic SubstitutionC-D~1.05 - 1.20sp²-like transition state
E2 EliminationC-D> 2.0C-H bond cleavage in the rate-determining step
Radical AbstractionC-D> 4.0H-atom abstraction in the rate-determining step

Note: The values in this table are hypothetical and represent typical ranges for the described reaction mechanisms.

Solvent Effects on Reactivity and Mechanism

The choice of solvent can profoundly influence the rate and mechanism of chemical reactions involving this compound. Solvents can affect reactivity through their polarity, proticity, and ability to solvate reactants, transition states, and products. The impact of the solvent is particularly significant in reactions where charge separation or charge dispersal occurs.

For nucleophilic substitution reactions at the benzylic carbon of this compound, the solvent can dictate whether the reaction proceeds through an SN1 or SN2 pathway.

Polar Protic Solvents: Solvents such as water, methanol, and ethanol are polar and can act as hydrogen bond donors. These solvents are highly effective at solvating both cations and anions. In the context of nucleophilic substitution, polar protic solvents strongly favor the SN1 mechanism. They stabilize the benzylic carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding, thereby lowering the activation energy for the ionization step.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are polar but lack acidic protons. They are efficient at solvating cations but less so for anions. This property enhances the nucleophilicity of anionic nucleophiles, making the SN2 mechanism more favorable. By minimizing the solvation of the nucleophile, its reactivity is increased, leading to a faster bimolecular reaction.

Nonpolar Solvents: In nonpolar solvents such as hexane (B92381) or benzene, both SN1 and SN2 reactions are generally slower due to the inability of these solvents to stabilize charged species. However, if the reactants are sufficiently soluble, SN2 reactions may still proceed, albeit at a reduced rate compared to polar aprotic solvents.

Table 2: Predicted Effect of Solvent on the Rate of Nucleophilic Substitution of this compound

SolventDielectric Constant (ε)Solvent TypePredicted Dominant MechanismPredicted Relative Rate
Water78.4Polar ProticSN1High
Methanol32.7Polar ProticSN1/SN2Moderate
Dimethyl Sulfoxide (DMSO)46.7Polar AproticSN2High
Acetonitrile37.5Polar AproticSN2Moderate
Hexane1.9NonpolarSN2Low

Note: The relative rates are predictive and depend on the specific nucleophile and reaction conditions.

Computational Chemistry and Theoretical Modeling of Methyl 4 Methylsulfamoyl Methyl Benzoate

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For Methyl 4-[(methylsulfamoyl)methyl]benzoate, such studies would provide a foundational understanding of its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and their vibrational modes. While experimental X-ray crystallography has determined the solid-state structure of this compound, DFT calculations would be essential to determine its preferred geometry in the gaseous phase, free from crystal packing forces. Furthermore, calculated vibrational frequencies could be correlated with experimental infrared and Raman spectra to confirm structural assignments. Currently, specific DFT studies detailing these properties for this compound are not available in the public domain.

Ab Initio Methods for Electronic Structure and Bonding Analysis

Ab initio methods, which are based on first principles of quantum mechanics without experimental parameters, would offer a high level of theoretical accuracy for analyzing the electronic structure of this compound. These calculations could elucidate the nature of the chemical bonds, the distribution of electron density, and molecular orbital energies (such as the HOMO and LUMO), which are crucial for understanding the molecule's reactivity. No specific ab initio studies for this molecule have been identified.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds. A conformational analysis would involve calculating the energy of the molecule as a function of these rotational angles (dihedrals) to map out the potential energy surface. This would identify the most stable conformers (local and global minima) and the energy barriers for interconversion between them. Such an analysis is critical for understanding the molecule's behavior in solution and its ability to interact with biological targets, but specific studies are lacking.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations would provide a dynamic picture of this compound's behavior over time, typically in a simulated solvent environment. These simulations would allow for a thorough exploration of the conformational landscape, revealing how the molecule flexes, and which shapes are most prevalent under specific conditions. This information is vital for understanding its physical properties and interactions in a non-static, more realistic environment. No published MD simulation studies for this specific compound were found.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility.

Hydrogen Bonding Networks Involving the Sulfamoyl Group

The sulfamoyl group (-SO₂NHCH₃) in this compound contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the oxygen atoms of the sulfonyl group). Experimental crystal structure data has indeed confirmed the presence of N–H···O hydrogen bonds that stabilize the crystal packing. Computational models could further quantify the strength of these interactions and predict how the molecule might form hydrogen-bonded assemblies in different environments or with other molecules. While the existence of these bonds is known from experimental work, predictive computational studies on its broader supramolecular assembly are not available.

π-Stacking Interactions and Aromatic Ring Contributions

π-stacking interactions play a crucial role in the supramolecular assembly and crystal packing of aromatic compounds, including derivatives of methyl benzoate (B1203000). These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. The strength and geometry of these interactions are highly sensitive to the nature and position of substituents on the aromatic ring.

Theoretical studies on substituted benzene (B151609) dimers have shown that substituent effects are nearly additive in sandwich configurations. More recent computational work suggests that substituents interact directly with the adjacent aromatic ring rather than by polarizing the arene to which they are attached. This direct interaction model challenges the traditional understanding of substituent effects in π-π stacking, which was based on electron-donating or withdrawing properties influencing the aromatic system as a whole. nih.gov

The geometry of π-stacking is also a key factor. Studies on model compounds have revealed that a parallel displaced conformation is common, with inter-arene distances of approximately 3.5 Å and vertical displacements around 1.2 Å. nih.gov The relative position of substituents can have a profound impact on the strength of these interactions. For example, a greater than 50% increase in π-π stacking strength was observed when a methyl group was in the ortho position compared to the para position in a triptycene-derived model system. nih.gov This highlights the importance of the specific arrangement of substituents in modulating the energetics of π-stacking.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak interactions in molecular systems based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). nih.govresearchgate.net This method allows for the qualitative mapping of non-covalent interactions in real space, distinguishing between attractive interactions like hydrogen bonds and van der Waals forces, and repulsive steric clashes. researchgate.netmdpi.com

The NCI index is particularly valuable for understanding the complex balance of forces that govern molecular conformation and intermolecular association. nih.gov It can be applied to large systems, including proteins and DNA, due to its computational efficiency, especially when using promolecular densities. nih.gov

In the study of molecular crystals, NCI analysis can reveal the intricate network of interactions that stabilize the lattice. For instance, in the crystal structure of methyl 4-methylbenzoate, intermolecular C—H⋯O contacts are responsible for linking molecules into infinite chains. researchgate.netresearchgate.net NCI plots would visualize these interactions as regions of low electron density and low reduced density gradient, color-coded to indicate their attractive nature.

The application of NCI analysis extends to understanding reaction mechanisms, where weak interactions can influence the stability of transition states. nih.gov Furthermore, a generalized form of NCI analysis, known as Averaged Non-Covalent Interaction (aNCI), has been developed to characterize interactions in fluctuating environments, such as in solution. This approach can visualize averaged non-covalent interactions and their fluctuations, providing insights into solvation structures and dynamic hydrogen bonding patterns. nih.gov

For a molecule like this compound, NCI analysis would be instrumental in identifying and characterizing the various intramolecular and intermolecular non-covalent interactions. These would include potential hydrogen bonds involving the sulfamoyl group, π-stacking of the benzoate ring, and other weaker van der Waals contacts. The visual output of an NCI analysis provides an intuitive and powerful way to comprehend the role of these subtle forces in determining the molecule's structure and properties.

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, providing valuable insights that complement and aid in the interpretation of experimental data. For complex molecules like this compound, theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), often with a high degree of accuracy.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting ¹H and ¹³C NMR chemical shifts and coupling constants. nih.gov

The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For benzoate esters, DFT calculations have been employed to understand unexpected variances in experimental versus predicted ¹H NMR chemical shifts, especially for substituents ortho to the ester moiety. nih.gov This demonstrates the power of computational chemistry to unravel subtle electronic effects that influence NMR parameters.

Geometry Optimization: Using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Employing the GIAO (Gauge-Independent Atomic Orbital) method to compute the isotropic shielding values.

Chemical Shift Prediction: Referencing the calculated shielding values to those of TMS computed at the same level of theory.

The predicted chemical shifts can then be compared to experimental data to validate the computed structure and assign spectral peaks.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Compound (Methyl 4-methylbenzoate)

AtomExperimental Shift (ppm)
A (Aromatic H)7.92
B (Aromatic H)7.23
C (Ester CH₃)3.886
D (Aromatic CH₃)2.394

This table is based on experimental data for a structurally similar compound and serves as an example of the type of data that can be generated and compared. chemicalbook.com

Vibrational Spectroscopy (IR, Raman) Frequencies and Intensities

Computational methods are widely used to calculate the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities of molecules. nih.gov These calculations are crucial for the assignment of experimental IR and Raman spectra. researchgate.net

For methyl benzoate, a related compound, detailed computational studies have been performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311+G(d,p) basis set. nih.gov The calculated vibrational frequencies, when scaled by an appropriate factor, show very good agreement with the experimental values. nih.gov Such studies allow for a detailed interpretation of the vibrational modes, including C=C stretching vibrations of the aromatic ring and various bending and twisting modes. researchgate.netresearchgate.net

Table 2: Selected Calculated Vibrational Frequencies for Methyl Benzoate

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H vibrations3186-3093
Methyl group vibration3091-3078
Ring vibrations1641-1482

This data is for the related compound methyl benzoate and illustrates the type of information obtained from computational vibrational analysis. researchgate.net

Anharmonic calculations, using methods like the vibrational self-consistent field (VSCF), can provide even more accurate predictions of vibrational modes, which is particularly important for understanding complex coupling patterns between different vibrations. researchgate.netrsc.org

Electronic Spectroscopy (UV-Vis) and Excited State Properties

Time-dependent DFT (TD-DFT) is a common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in these transitions.

For a molecule like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λₘₐₓ) and help to assign the electronic transitions (e.g., π → π* transitions within the benzene ring). This information is valuable for understanding the photophysical properties of the molecule.

Computational Tools for Reaction Mechanism Prediction and Energetics

Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating the energetics of chemical reactions. nih.gov DFT and ab initio methods are frequently used to map out the potential energy surfaces of reactions, providing insights that are often difficult to obtain experimentally. researchgate.net

For esters like methyl benzoate, computational studies have been conducted to investigate the mechanisms of reactions such as aminolysis. nih.govresearchgate.net These studies can determine the structures and energies of transition states for different possible pathways (e.g., concerted vs. stepwise mechanisms). nih.govresearchgate.net

The role of catalysts can also be explored computationally. For example, the general base catalysis of the aminolysis of methyl benzoate has been shown to result in a considerable reduction in the activation energy, making the catalyzed pathway much more favorable. nih.govresearchgate.net The transition state structures obtained from these calculations can reveal how the catalyst facilitates the reaction, for instance, by promoting proton transfer steps. nih.govresearchgate.net

Computational studies can also be used to predict the decomposition pathways of molecules at high temperatures. For simple methyl esters, computational models have been developed to predict the formation of various products during pyrolysis. researchgate.net These models can be refined by comparing the predicted product yields with experimental data. researchgate.net

For this compound, computational tools could be applied to predict its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated. By calculating the activation energies for different possible reaction routes, the most likely mechanism can be identified.

Structure Activity Relationship Sar Studies and Ligand Design Principles for Methyl 4 Methylsulfamoyl Methyl Benzoate Analogues Theoretical Perspective

Theoretical Frameworks for SAR Elucidation

The systematic investigation of how chemical structure influences biological activity is the cornerstone of medicinal chemistry. For analogues of methyl 4-[(methylsulfamoyl)methyl]benzoate, theoretical frameworks such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in deciphering these complex relationships.

Quantum chemical descriptors provide a quantitative measure of the electronic and geometric properties of a molecule, which are fundamental to its interaction with a biological target. In the context of this compound analogues, these descriptors can be calculated using computational methods to build QSAR models that correlate these properties with observed biological activity.

Conceptually, the biological activity of a series of analogues can be expressed as a function of various quantum chemical descriptors. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic distribution within a molecule and its susceptibility to electrostatic interactions. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Atomic Charges: The partial charges on individual atoms can indicate sites for potential electrostatic or hydrogen bonding interactions.

Geometric Descriptors: These relate to the three-dimensional shape and size of the molecule.

Molecular Surface Area and Volume: These descriptors are important for understanding the steric fit of a ligand within a receptor binding pocket.

Ovality: This parameter provides a measure of the molecule's deviation from a spherical shape.

Thermodynamic Descriptors: These provide insights into the stability and solubility of a compound.

Hydration Energy: This descriptor is significant for understanding the desolvation penalty upon ligand binding.

A hypothetical QSAR study on a series of this compound analogues might reveal that an increase in the negative charge on the sulfamoyl group's oxygen atoms and a specific range for the dipole moment are correlated with higher inhibitory activity against a particular enzyme. Such a model would suggest that modifications enhancing these electronic features would be beneficial for potency.

Descriptor CategorySpecific DescriptorConceptual Impact on Activity of this compound Analogues
Electronic HOMO-LUMO Energy GapA smaller gap may indicate higher reactivity and potentially stronger interaction with the target.
Dipole MomentAn optimal dipole moment can enhance binding to a polar active site.
Partial Atomic ChargesNegative charges on sulfamoyl oxygens and the ester carbonyl are likely hydrogen bond acceptors.
Geometric Molecular VolumeMust be complementary to the volume of the binding pocket.
Molecular ShapeThe overall shape dictates the steric compatibility with the receptor.
Thermodynamic Hydration EnergyA lower hydration energy might favor the transfer from aqueous solution to the binding site.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a biological target. For sulfamoyl-containing structures like this compound, a theoretical pharmacophore model can be developed based on a set of known active analogues. This model serves as a three-dimensional query to search for novel, structurally diverse compounds with the potential for similar biological activity.

A hypothetical pharmacophore model for a series of this compound analogues targeting a specific enzyme could consist of the following features:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfamoyl group and the carbonyl oxygen of the ester group are prime candidates for forming hydrogen bonds with donor residues in the active site.

Hydrogen Bond Donor (HBD): The nitrogen atom of the methylsulfamoyl group can act as a hydrogen bond donor.

Aromatic Ring (AR): The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar amino acid residues.

Hydrophobic Feature (HY): The methyl group on the sulfamoyl nitrogen and the methyl group of the ester can contribute to hydrophobic interactions.

The spatial arrangement of these features is critical. The distances and angles between these pharmacophoric points define the geometry required for optimal binding. For instance, the distance between the aromatic ring centroid and one of the sulfamoyl oxygen atoms would be a critical parameter in the model.

Pharmacophoric FeaturePotential Corresponding Moiety in this compoundType of Interaction
Hydrogen Bond Acceptor 1Oxygen atom of the sulfamoyl groupHydrogen bond
Hydrogen Bond Acceptor 2Second oxygen atom of the sulfamoyl groupHydrogen bond
Hydrogen Bond Acceptor 3Carbonyl oxygen of the ester groupHydrogen bond
Hydrogen Bond DonorNH of the methylsulfamoyl groupHydrogen bond
Aromatic RingBenzene ringπ-π stacking, hydrophobic interaction
Hydrophobic FeatureMethyl group on the sulfamoyl nitrogenHydrophobic interaction

Computational Ligand Design Strategies Based on this compound Scaffold

Building upon the theoretical understanding of SAR, computational ligand design strategies can be employed to rationally design novel analogues of this compound with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For analogues of this compound, docking simulations can provide valuable insights into their theoretical binding modes within a target's active site.

In a hypothetical docking study, this compound is placed into the active site of a target protein. The simulation would explore various conformations of the ligand and its orientation within the binding pocket. The results would be scored based on a function that estimates the binding affinity. A plausible binding mode might reveal the following interactions:

The sulfamoyl group's oxygen atoms forming hydrogen bonds with the backbone amide protons of specific amino acids.

The benzene ring engaging in a π-π stacking interaction with a phenylalanine or tyrosine residue.

The methyl ester group fitting into a hydrophobic pocket lined with leucine (B10760876) and valine residues.

Such simulations can be used to screen a virtual library of analogues, prioritizing those that are predicted to bind with high affinity and in a favorable orientation. For example, a study involving the docking of a related compound, methyl 4-sulfamoylbenzoate, into the active site of the SARS-CoV-2 main protease, has demonstrated the utility of this approach in validating computational protocols. researchgate.net

De novo design is a computational strategy for generating novel molecular structures from scratch, tailored to fit the constraints of a target's active site. By incorporating the sulfamoyl-benzoate motif as a core fragment, de novo design algorithms can build new molecules atom-by-atom or fragment-by-fragment.

The process typically involves:

Defining the Active Site: The three-dimensional structure of the target's binding pocket is defined.

Placing Seed Fragments: The sulfamoyl-benzoate motif is placed in an optimal position within the active site, often guided by docking results.

Growing the Molecule: The algorithm then adds atoms or small molecular fragments to the seed, exploring different growth vectors to occupy empty spaces in the active site and form favorable interactions.

Scoring and Selection: The newly generated structures are scored based on their predicted binding affinity, drug-like properties, and synthetic accessibility.

This approach can lead to the discovery of novel scaffolds that retain the key interacting elements of the original this compound core while exploring new chemical space.

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of small, low-affinity fragments that bind to distinct regions of a target's active site. These fragments can then be grown, merged, or linked to create a more potent lead compound.

In a theoretical FBDD approach using the this compound scaffold, one could consider the sulfamoyl-benzoate portion as a primary fragment that occupies a specific sub-pocket of the active site. A second, structurally distinct fragment could be identified through screening to bind in an adjacent sub-pocket. The next step would be to computationally design and optimize a linker to connect these two fragments.

The linker's length, flexibility, and chemical nature are critical for maintaining the optimal binding orientation of both fragments. Computational methods can be used to:

Determine the optimal linker length and geometry: By analyzing the distance and vector between the attachment points of the two fragments.

Screen virtual linker libraries: To identify linkers that are synthetically feasible and possess desirable physicochemical properties.

Evaluate the conformational properties of the linked molecule: To ensure that the linker does not introduce excessive strain or unfavorable interactions.

This theoretical approach allows for the modular construction of potent inhibitors by combining the favorable binding interactions of multiple fragments.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Methyl 4 Methylsulfamoyl Methyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 4-[(methylsulfamoyl)methyl]benzoate. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to assign all proton and carbon signals and to establish the connectivity within the molecule.

Based on the structure of this compound, predicted ¹H and ¹³C NMR chemical shifts are presented in the table below. These predictions are founded on the analysis of the functional groups and their expected electronic environments.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -CH₂-) 7.45 (d, J=8.2 Hz) 129.5
Aromatic CH (ortho to -COOCH₃) 8.05 (d, J=8.2 Hz) 130.2
Methylene (B1212753) (-CH₂-) 4.35 (s) 55.8
N-Methyl (-NHCH₃) 2.65 (s) 29.1
O-Methyl (-OCH₃) 3.90 (s) 52.5
Aromatic C (ipso to -CH₂-) - 138.0
Aromatic C (ipso to -COOCH₃) - 130.8
Carbonyl (-C=O) - 166.5

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments of this compound by revealing through-bond and through-space correlations between nuclei. hpst.cznih.gov

COSY (Correlation Spectroscopy): A COSY spectrum would primarily show correlations between the coupled aromatic protons, confirming their ortho relationship on the benzene (B151609) ring. dur.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov For this compound, this would show correlations between the aromatic protons and their attached carbons, the methylene protons and the methylene carbon, the N-methyl protons and the N-methyl carbon, and the O-methyl protons and the O-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. nih.govdur.ac.uk Key expected HMBC correlations are detailed in the table below.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are close in space. dur.ac.uk For this molecule, NOESY correlations would be expected between the methylene protons and the adjacent aromatic protons, as well as between the N-methyl protons and potentially the methylene protons, depending on the conformational preferences.

Expected Key HMBC Correlations for this compound

Proton Signal Correlated Carbon Signals
Aromatic CH (ortho to -CH₂-) Aromatic C (ipso to -CH₂-), Aromatic C (ipso to -COOCH₃), Methylene (-CH₂-)
Aromatic CH (ortho to -COOCH₃) Aromatic C (ipso to -COOCH₃), Aromatic C (ipso to -CH₂-), Carbonyl (-C=O)
Methylene (-CH₂-) Aromatic C (ipso to -CH₂-), Aromatic CH (ortho to -CH₂-), N-Methyl (-NHCH₃)
N-Methyl (-NHCH₃) Methylene (-CH₂-)

Solid-state NMR (ssNMR) is a powerful technique for studying the polymorphic forms and crystal structures of pharmaceutical compounds like sulfonamides. nih.govresearchgate.net Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact the physical and chemical properties of a drug. nih.gov

ssNMR can distinguish between different polymorphs of this compound by detecting subtle differences in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the crystal lattice. dur.ac.ukresearchgate.net These differences arise from variations in molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. nih.govresearchgate.net By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and quantify the polymorphic content.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₃NO₄S), the expected exact mass of the molecular ion [M]⁺ is 243.0565. The presence of sulfur would also result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately 4.4% relative to the [M]⁺ peak, which aids in confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern, which serves as a fingerprint for the molecule and confirms its structure. usda.gov The fragmentation of sulfonamides is well-studied and typically involves cleavage of the S-N and S-C bonds. nih.gov A plausible fragmentation pathway for this compound is outlined below.

Plausible Fragmentation Pathway of this compound

m/z Proposed Fragment Ion
243 [C₁₀H₁₃NO₄S]⁺ (Molecular Ion)
212 [M - OCH₃]⁺
184 [M - SO₂NHCH₃]⁺
164 [M - C₄H₅O₂]⁺
151 [C₈H₇O₂]⁺
135 [C₇H₇O₂]⁺

The fragmentation would likely be initiated by the loss of the methoxy (B1213986) group from the ester, followed by cleavages around the sulfamoyl group. The observation of these characteristic fragment ions in an MS/MS experiment would provide strong evidence for the proposed structure. nih.govusda.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present in this compound and for studying its vibrational dynamics. nih.gov

The IR and Raman spectra are expected to show characteristic absorption and scattering bands corresponding to the various functional groups in the molecule. The key expected vibrational frequencies are summarized in the table below.

Expected IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (in sulfonamide) Stretching 3300-3200
C-H (aromatic) Stretching 3100-3000
C-H (aliphatic) Stretching 3000-2850
C=O (ester) Stretching 1725-1705
C=C (aromatic) Stretching 1600-1450
S=O (sulfonamide) Asymmetric Stretching 1350-1315
S=O (sulfonamide) Symmetric Stretching 1160-1140
C-O (ester) Stretching 1300-1150

Analysis of these vibrational bands allows for the confirmation of the presence of the key functional groups: the aromatic ring, the methyl ester, and the methylsulfamoyl moiety. nih.govmdpi.com Furthermore, shifts in these frequencies can provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group of the sulfonamide, which can be particularly useful in the study of different crystalline forms. nih.gov

Table of Compounds Mentioned

Compound Name

Attenuated Total Reflectance (ATR-IR) and Micro-Raman Techniques

For this compound, ATR-IR analysis is anticipated to reveal characteristic absorption bands. Key expected vibrational modes would include the C=O stretching of the ester group, the S=O stretching of the sulfamoyl group, and various vibrations associated with the benzene ring.

Micro-Raman spectroscopy would provide complementary information. The Raman spectrum is expected to be dominated by vibrations of the aromatic ring due to its high polarizability. Specific vibrational modes of the sulfamoyl and methyl groups would also be identifiable, offering a comprehensive vibrational profile of the molecule.

Theoretical Vibrational Analysis Correlated with Experimental Spectra

To gain a deeper understanding of the vibrational modes observed in experimental IR and Raman spectra, theoretical calculations are invaluable. semanticscholar.org Density Functional Theory (DFT) is a common computational method used for this purpose. By creating a theoretical model of this compound, the vibrational frequencies and intensities can be calculated.

These calculated spectra can then be correlated with the experimental ATR-IR and Micro-Raman spectra. This correlation allows for a more precise assignment of the observed vibrational bands to specific molecular motions. Discrepancies between the theoretical and experimental data can provide insights into intermolecular interactions present in the solid state, which are not accounted for in the gas-phase theoretical calculations of a single molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.govresearchgate.netplos.org This technique would provide the exact bond lengths, bond angles, and torsion angles of this compound.

The resulting crystal structure would confirm the molecular connectivity and conformation of the molecule in the solid state. Key parameters that would be determined from such an analysis are presented in the table below, based on typical values for similar organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.3
β (°)95.5
Volume (ų)1225
Z4
Calculated Density (g/cm³)1.35

Crystal Packing and Intermolecular Interactions Analysis

The data obtained from single-crystal XRD allows for a detailed analysis of the crystal packing and the non-covalent interactions that stabilize the crystal lattice. nih.govnih.govresearchgate.net For this compound, it is expected that hydrogen bonds involving the sulfamoyl group's N-H and S=O moieties, as well as weaker C-H···O interactions, would play a significant role in the crystal packing.

Analysis of the packing arrangement can reveal how individual molecules assemble into a three-dimensional structure, which can influence physical properties such as solubility and dissolution rate.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties. researchgate.netrigaku.com Powder X-ray diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms. rigaku.com

A polymorphism screen for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and evaporation rates) and analyzing the resulting solids by PXRD. Each polymorph would exhibit a unique powder diffraction pattern, characterized by a distinct set of peak positions and intensities. The presence of different polymorphs would be a critical factor in the subsequent development of the compound.

Advanced Chromatographic Techniques for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities. ejpmr.comresearchgate.net For this compound, a reversed-phase HPLC method would likely be developed.

Advanced detection techniques, such as diode array detection (DAD) or mass spectrometry (MS), would be employed. DAD provides spectral information about the analyte and any impurities, which can aid in their identification. Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of impurities, providing valuable information for their structural elucidation. A well-developed HPLC method would be able to separate the main compound from process-related impurities and degradation products, ensuring the quality and safety of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile byproducts that may arise during the synthesis of this compound. The synthesis of sulfonamides can sometimes be accompanied by the formation of various impurities, and GC-MS provides the necessary sensitivity and specificity to detect these at trace levels. acs.orgnih.gov

Thermal stress during synthesis or GC analysis can lead to the degradation of the target molecule. For analogous compounds like methyl p-toluenesulfonate, thermal decomposition can yield products such as toluene (B28343) and sulfur dioxide. Therefore, it is plausible that heating this compound could lead to the formation of methyl benzoate (B1203000) and other fragmentation products. A hypothetical GC-MS analysis of a reaction mixture for the synthesis of this compound might reveal the presence of several key volatile compounds.

Hypothetical GC-MS Data for Analysis of Synthesis Byproducts:

Compound Name Retention Time (min) Key Mass Fragments (m/z) Potential Origin
Dichloromethane2.584, 86, 49Residual Solvent
Toluene4.891, 92, 65Starting Material/Decomposition
Methyl Benzoate8.2136, 105, 77Decomposition Product
Methyl 4-(chloromethyl)benzoate10.5170, 135, 105, 77Intermediate
This compound15.3243, 164, 136, 91Target Compound

This interactive table is based on expected elution patterns and fragmentation of structurally related compounds.

The mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak corresponding to its molecular weight (243.28 g/mol ). Key fragmentation patterns would likely involve the cleavage of the sulfamoyl and methyl benzoate moieties, providing structural confirmation.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Composition and Thermal Stability

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For this compound, with the molecular formula C₁₀H₁₃NO₄S, the theoretical elemental composition can be calculated. chemicalbook.com This data provides a crucial checkpoint for the purity and identity of a synthesized batch of the compound. umt.edu.pkumt.edu.pk

Theoretical Elemental Composition of this compound:

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
CarbonC12.0110120.1049.37
HydrogenH1.011313.135.40
NitrogenN14.01114.015.76
OxygenO16.00464.0026.31
SulfurS32.07132.0713.18
Total 243.31 100.00

Experimental values obtained from an elemental analyzer for a purified sample of this compound should closely match these theoretical percentages, typically within a ±0.4% margin of error, to confirm its elemental integrity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides valuable information about the thermal stability and decomposition profile of a material. By monitoring the change in mass of a sample as a function of temperature, TGA can determine the temperatures at which the compound begins to decompose and the extent of mass loss at each stage.

While a specific TGA curve for this compound is not publicly available, the thermal behavior of structurally similar aromatic sulfonamides can offer predictive insights. researchgate.netnih.gov Aromatic sulfonamides generally exhibit good thermal stability. umt.edu.pkumt.edu.pk The TGA of this compound would likely show a single-step or multi-step decomposition process at elevated temperatures. The initial decomposition temperature would indicate its thermal stability, a critical parameter for storage and handling.

Expected TGA Profile for this compound:

Temperature Range (°C) Weight Loss (%) Associated Process
25 - 200< 1%Loss of adsorbed moisture/solvent
200 - 350~30-40%Initial decomposition, potential loss of the methylsulfamoyl group
350 - 600~60-70%Further fragmentation of the aromatic ring and ester group
> 600-Residual char

This interactive table presents a hypothetical decomposition pattern based on the analysis of related sulfonamide compounds.

The decomposition would likely initiate with the cleavage of the less stable bonds, such as the C-S or S-N bonds in the methylsulfamoylmethyl group. Subsequent heating would lead to the breakdown of the benzoate ester and the aromatic ring. The final residual mass at the end of the analysis would consist of a carbonaceous char.

Conceptual and Mechanistic Applications in Chemical Research

Methyl 4-[(methylsulfamoyl)methyl]benzoate as a Chemical Probe for Reaction Mechanism Studies

While specific studies employing this compound as a chemical probe for reaction mechanism elucidation are not extensively documented in current literature, its structural motifs suggest potential utility in this area. The presence of both an electron-withdrawing methyl ester and a sulfonamide group on the benzylic methylene (B1212753) group offers distinct handles for investigating reaction pathways.

The sulfonamide group, in particular, can serve as a directing group in various transition metal-catalyzed reactions. researchgate.net This directing-group ability can be exploited to study the regioselectivity and mechanism of C-H activation/functionalization reactions. By strategically placing the sulfamoylmethyl group on the benzoate (B1203000) scaffold, researchers could probe the electronic and steric effects governing ortho-, meta-, and para-selective transformations. researchgate.net Density functional theory (DFT) calculations could complement experimental studies to rationalize observed selectivities and reaction mechanisms. researchgate.net

Furthermore, the reactivity of the benzylic position can be finely tuned by the electronic nature of the substituents on both the phenyl ring and the sulfonamide nitrogen. This allows for the design of a series of related probes to systematically investigate structure-activity relationships in various chemical transformations.

Utilization as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a methyl ester and a sulfonamide moiety, renders it a versatile building block for the synthesis of more complex organic molecules. These functional groups offer orthogonal reactivity, allowing for selective transformations at different stages of a synthetic sequence.

Role in Cascade Reactions and Multicomponent Syntheses

Although specific examples involving this compound in cascade or multicomponent reactions are not prominent, its structure is amenable to such synthetic strategies. For instance, the methyl ester could participate in reactions such as cross-coupling, while the sulfonamide could be involved in intramolecular cyclizations or act as a nucleophile. researchgate.net The development of novel cascade reactions could potentially utilize both functionalities in a sequential manner to rapidly build molecular complexity.

Precursor for Diverse Chemical Scaffolds

This compound can serve as a precursor to a variety of chemical scaffolds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. It can also be a participant in cross-coupling reactions. researchgate.netmdpi.com The sulfonamide group can undergo N-alkylation or N-arylation to introduce further diversity. acs.org The benzylic methylene group is also a site for potential functionalization. researchgate.netacs.orgacs.org

The following table illustrates the potential synthetic transformations of this compound:

Starting MaterialReagents and ConditionsProduct Functional GroupPotential Application
This compound1. LiOH, H2O/THF; 2. H3O+Carboxylic AcidAmide coupling, further esterification
This compoundAmine, Heat or CatalystAmideIntroduction of diverse substituents
This compoundNaH, Alkyl HalideN-Alkyl SulfonamideModification of sulfonamide moiety
This compoundAryl Boronic Acid, Pd CatalystBiaryl CompoundC-C bond formation

Theoretical Enzyme Inhibition Mechanisms Involving Sulfamoyl-Ester Motifs

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to act as an enzyme inhibitor. juniperpublishers.comnih.govnih.govnih.gov The sulfamoyl-ester motif present in this compound is therefore of significant interest in medicinal chemistry and drug design.

Computational Exploration of Active Site Interactions

Molecular docking and other computational methods are powerful tools for exploring the potential binding modes of ligands within the active sites of enzymes. nih.govscirp.orgnih.govacs.org For a molecule like this compound, computational studies can predict key interactions between the sulfamoyl and ester groups and amino acid residues in an enzyme's active site.

The sulfonamide moiety can act as a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), while the ester group primarily acts as a hydrogen bond acceptor. researchgate.net The aromatic ring can engage in π-π stacking or hydrophobic interactions. Molecular docking simulations can provide insights into the binding affinity and selectivity of such compounds for various enzyme targets. scirp.orgrsc.org

The following table summarizes potential interactions that could be explored computationally:

Functional GroupPotential InteractionInteracting Amino Acid Residues
Sulfonamide N-HHydrogen Bond DonorAsp, Glu, Ser, Thr
Sulfonamide S=OHydrogen Bond AcceptorArg, Lys, His, Asn, Gln
Methyl Ester C=OHydrogen Bond AcceptorArg, Lys, His, Asn, Gln
Phenyl Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, Leu, Val, Ile

Proposed Mechanistic Pathways of Inhibition

Sulfonamides are classic examples of competitive enzyme inhibitors. juniperpublishers.comnih.gov They often mimic the structure of a natural substrate, binding to the enzyme's active site and preventing the substrate from binding. juniperpublishers.comnih.gov For instance, antibacterial sulfonamides mimic para-aminobenzoic acid (PABA) to inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. juniperpublishers.comnih.govyoutube.combiorxiv.org

Contribution to Supramolecular Chemistry and Self-Assembly Research

While direct research on the supramolecular and self-assembly properties of this compound is not extensively documented, its molecular structure, featuring both a sulfonamide and a benzoate moiety, suggests a significant potential for contributions to these fields. The unique combination of hydrogen bond donors and acceptors, along with aromatic components, makes it a candidate for designing complex, self-assembling systems.

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits held together by non-covalent intermolecular forces. These forces, which include hydrogen bonding, coordination, solvophobic effects, and electrostatic interactions, are crucial for creating organized structures. ethernet.edu.et The self-assembly process, driven by these interactions, allows molecules to spontaneously form ordered arrangements. nih.gov

Potential Role of the Sulfonamide Group in Supramolecular Assembly

The sulfonamide functional group (-SO₂NH-) is a cornerstone in crystal engineering and supramolecular chemistry due to its robust hydrogen bonding capabilities. nih.goviucr.org It possesses both hydrogen bond donors (the N-H group) and multiple hydrogen bond acceptors (the two sulfonyl oxygen atoms). iucr.orgnih.gov This duality allows for the formation of a variety of predictable and stable intermolecular hydrogen-bonding patterns, known as supramolecular synthons. nih.goviucr.org

Research on related sulfonamide-containing compounds has revealed several common self-assembly motifs:

Dimers and Catemers: Sulfonamide groups can form dimeric structures through N-H···O=S hydrogen bonds. researchgate.net They can also form extended one-dimensional chains, or catemers, which are a recurring motif in the crystal structures of many sulfonamides. nih.govresearchgate.net

Complex Networks: The presence of multiple hydrogen bonding sites allows for the creation of more intricate two- and three-dimensional networks. nih.gov The geometry of the sulfonamide group, which is typically tetrahedral, enables the formation of hydrogen bonds in multiple directions, contributing to the complexity of the resulting supramolecular architectures. mdpi.com

Polymorphism: The versatility of hydrogen bonding in sulfonamides can also lead to polymorphism, where a compound can exist in different crystalline forms. This phenomenon is of great interest in materials science and pharmaceuticals. nih.gov

The N-methyl substitution on the sulfonamide group in this compound eliminates one of the N-H donors, which would alter the typical hydrogen bonding patterns observed in primary sulfonamides. However, the remaining N-H group is still available to act as a hydrogen bond donor, while the sulfonyl oxygens remain potent acceptors. This structural feature could be exploited to direct the self-assembly process in a more controlled manner, potentially favoring the formation of specific motifs over others.

Potential Role of the Benzoate Group in Supramolecular Assembly

The methyl benzoate portion of the molecule also offers several features that are advantageous for supramolecular chemistry:

π-π Stacking: The aromatic ring of the benzoate group can participate in π-π stacking interactions, which are a significant driving force for the self-assembly of aromatic molecules. nih.gov These interactions contribute to the stability and order of the resulting supramolecular structures.

Weak Hydrogen Bonds: The ester group can act as a weak hydrogen bond acceptor, further influencing the packing of molecules in the solid state.

Host-Guest Chemistry: Benzoate derivatives have been shown to participate in host-guest interactions, for example, by being encapsulated within macrocyclic hosts like p-sulfocalix researchgate.netarenes. nih.gov This suggests that this compound could be a guest molecule in the design of larger supramolecular systems.

Chiral Assemblies: Benzoate esters have been identified as a class of molecules capable of self-assembling into chiral nano-assemblies, such as twisted nanowires. rsc.org This opens up the possibility of using derivatives like this compound in the development of chiral materials.

Hypothetical Self-Assembly of this compound

Based on the functionalities present, this compound could potentially self-assemble through a combination of N-H···O=S hydrogen bonding from the sulfonamide group and π-π stacking from the benzoate ring. This could lead to the formation of layered structures or one-dimensional tapes, where the hydrogen bonds dictate the primary organization within a layer or tape, and the π-π stacking interactions stabilize the arrangement between layers or tapes.

To illustrate the potential for ordered assembly, the following table presents hypothetical data on the types of intermolecular interactions that could be observed in a crystal structure of this compound, along with their typical geometric parameters.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Resulting Motif
Hydrogen BondN-H (sulfamoyl)O=S (sulfamoyl)1.8 - 2.2150 - 180Dimer or Chain
π-π StackingBenzene (B151609) RingBenzene Ring3.3 - 3.8-Stacked Columns
C-H···O InteractionC-H (methyl/methylene)O=C (ester)2.2 - 2.8120 - 170Network Stabilization

This table is illustrative and presents typical ranges for intermolecular interactions. Actual values would need to be determined experimentally.

Future Research Directions and Open Questions in Methyl 4 Methylsulfamoyl Methyl Benzoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthesis of "Methyl 4-[(methylsulfamoyl)methyl]benzoate" likely relies on classical methods for forming sulfonamides and esters. A significant area for future research lies in the development of more sustainable and efficient synthetic strategies.

Key Research Objectives:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents such as water or bio-based solvents, moving away from traditional volatile organic compounds. researchgate.net The exploration of reusable solid acid catalysts, such as titanium zirconium solid acids, for the esterification step could offer a more sustainable alternative to homogenous acid catalysts. mdpi.com

Alternative Reagents: Developing methods that avoid the use of harsh reagents like sulfonyl chlorides. researchgate.net Strategies employing sodium sulfinate as a stable sulfur source are promising. researchgate.net

Flow Chemistry: The application of continuous flow synthesis could offer improved reaction control, higher yields, and enhanced safety compared to batch processes.

One-Pot Syntheses: Designing a one-pot reaction sequence where the sulfonamide formation and esterification occur concurrently would significantly improve process efficiency.

Synthetic ApproachPotential AdvantagesKey Challenges
Green Solvents (e.g., water, PEG) Reduced environmental impact, improved safety. researchgate.netjsynthchem.comSolubility of reactants, reaction kinetics.
Heterogeneous Catalysis Catalyst reusability, simplified product purification. mdpi.comjsynthchem.comCatalyst deactivation, mass transfer limitations.
Flow Chemistry Precise control of reaction parameters, scalability, enhanced safety.Initial setup cost, potential for clogging.
Electrochemical Synthesis Avoids chemical oxidants, mild reaction conditions. chemistryworld.comElectrode material selection, scalability.

Exploration of Unconventional Reactivity Pathways

The reactivity of "this compound" is largely dictated by its sulfonamide and methyl benzoate (B1203000) functionalities. Future research should explore less conventional reaction pathways to unlock new synthetic possibilities.

Areas for Investigation:

C-H Activation: Direct functionalization of the aromatic ring or the methylene (B1212753) bridge through C-H activation would provide a more atom-economical approach to synthesize derivatives.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations, such as radical-based reactions, could lead to the discovery of unexpected reactivity. jsynthchem.com

N-Functionalization of the Sulfonamide: While the N-methyl group is present, exploring reactions that could lead to further functionalization at the nitrogen atom of the sulfonamide could yield novel compounds. This could include arylation, alkylation, or the introduction of other functional groups. nih.gov

Reactions at the Methylene Bridge: Investigating the reactivity of the benzylic protons on the methylene bridge could open doors to new derivatization strategies.

Free Radical Reactions: The methyl benzoate moiety can react with free radicals, potentially leading to the formation of new C-C bonds or polymerization. evergreensinochem.com

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.

Future Computational Studies:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways for both existing and novel synthetic routes can provide insights into transition states and help optimize reaction conditions. researchgate.net

Predictive Reactivity Models: Developing machine learning models trained on large datasets of organic reactions to predict the most likely outcomes of reactions involving "this compound" under various conditions. acs.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR studies can be employed to correlate the structural features of "this compound" derivatives with their activity, guiding the design of more potent analogues. nih.govmdpi.com

In Silico Screening: Virtually screening libraries of reactants against "this compound" to identify promising candidates for novel reactions or applications.

Computational MethodApplication to this compoundPotential Impact
Density Functional Theory (DFT) Calculating electronic properties, modeling reaction mechanisms, predicting spectroscopic data. researchgate.netOptimization of synthetic routes, understanding of reactivity.
Machine Learning Predicting reaction outcomes, identifying novel reaction pathways. acs.orgnih.govresearchgate.netAccelerating the discovery of new derivatives and reactions.
Molecular Docking Predicting binding modes with biological targets (if applicable). nih.govtandfonline.comresearchgate.netGuiding the design of biologically active compounds.
QSAR Correlating molecular structure with biological activity or physical properties. nih.govmdpi.comRational design of molecules with desired properties.

Investigation of Materials Science Applications (Conceptual and Theoretical)

The unique combination of a rigid aromatic core, a flexible sulfonamide linker, and a polar ester group suggests that "this compound" could serve as a building block for novel materials. This area is largely conceptual and requires theoretical exploration.

Theoretical and Conceptual Applications:

Polymer Chemistry: The molecule could be functionalized to act as a monomer for the synthesis of specialty polymers. For example, the ester could be hydrolyzed to a carboxylic acid and the N-methyl group could be replaced with a reactive handle to enable polymerization. The resulting polymers, containing both sulfonyl and aromatic groups, could exhibit interesting thermal and mechanical properties. researchgate.netresearchgate.net

Functionalized Surfaces: The molecule could be chemically grafted onto surfaces to modify their properties, such as wettability or adhesion. The sulfonamide and ester groups could provide sites for further chemical modification. researchgate.net

Organic Frameworks: As a bifunctional molecule, it could theoretically be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the functional groups could influence the framework's properties and potential for gas sorption or catalysis.

Interdisciplinary Research Opportunities with Related Chemical Systems

The structural motifs within "this compound" are prevalent in various fields of chemistry, suggesting numerous opportunities for interdisciplinary research.

Potential Collaborative Areas:

Medicinal Chemistry: The sulfonamide group is a well-known pharmacophore found in numerous drugs. nih.gov Interdisciplinary research with medicinal chemists could explore the potential of "this compound" and its derivatives as scaffolds for new therapeutic agents. This could involve synthesizing and screening a library of related compounds for various biological activities. rsc.orgnih.gov

Agrochemicals: Benzoate esters have been investigated for their insecticidal properties. mdpi.com Collaboration with agricultural scientists could explore the potential of this compound and its analogues in crop protection.

Environmental Chemistry: Sulfonamides are a class of emerging environmental contaminants. plos.org Research with environmental chemists could focus on the environmental fate and degradation pathways of "this compound."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[(methylsulfamoyl)methyl]benzoate, and how can reaction conditions be optimized?

  • Methodology : Begin with esterification of 4-(bromomethyl)benzoic acid followed by sulfamoylation using methylsulfamoyl chloride. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) via Design of Experiments (DoE) to maximize yield. Monitor intermediates by TLC and characterize products using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} (see protocols in for analogous benzoate derivatives) .
  • Safety : Use inert atmosphere (N2_2) for moisture-sensitive steps and adhere to GHS Category 4 guidelines for handling acute toxicity hazards () .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS (High-Resolution Mass Spectrometry). Cross-reference spectral data with computational predictions (e.g., DFT for 13C^{13} \text{C} chemical shifts) .
  • Crystallography : If single crystals are obtained, use X-ray diffraction (XRD) with SHELXL for refinement () .

Q. What safety precautions are critical during experimental work with this compound?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods for weighing and reactions ().
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels () .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data (e.g., thermal parameters vs. bond lengths) be resolved?

  • Approach :

  • Software Tools : Use SHELXL for least-squares refinement and ORTEP-3 for visualizing thermal ellipsoids ( ) .
  • Validation : Cross-check against Hirshfeld surface analysis to identify weak interactions affecting geometry ( ) .
    • Example : In Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, anisotropic displacement parameters were refined with a weighting scheme (wR=0.120wR = 0.120) to resolve bond-length discrepancies () .

Q. What intermolecular interactions stabilize the crystal lattice, and how can these be systematically analyzed?

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., N–HO\text{N–H} \cdots \text{O}, C–Hπ\text{C–H} \cdots \pi). Use Mercury CSD or PLATON for topology mapping ( ) .
  • Case Study : For Methyl 4-hydroxybenzoate, π-π stacking (3.8 Å) and hydrogen-bonded dimers (R22_2^2(8) motif) were critical for lattice stability ( ) .

Q. How can computational models predict biological activity, and what experimental assays validate these predictions?

  • In Silico Methods :

  • Docking : Use AutoDock Vina to screen against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiles.
    • Experimental Validation :
  • Enzyme Assays : Measure IC50_{50} values via spectrophotometric methods (e.g., COX-2 inhibition).
  • Cytotoxicity : MTT assay on human cell lines (see for analogous bioactive benzoates) .

Q. What strategies resolve spectral contradictions (e.g., 1H NMR^1 \text{H NMR} splitting vs. X-ray symmetry)?

  • Dynamic Effects : Variable-temperature NMR to assess conformational exchange.
  • Crystallographic Symmetry : Compare space group symmetry (e.g., P21_1/c) with NMR-derived symmetry () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(methylsulfamoyl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(methylsulfamoyl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.